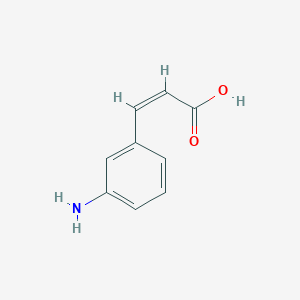

(Z)-3-(3-Aminophenyl)acrylic acid

Description

Properties

IUPAC Name |

(Z)-3-(3-aminophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,10H2,(H,11,12)/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXMJSYJCFTLJB-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)N)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1664-56-8 | |

| Record name | NSC31674 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Advanced Chemical Synthesis of Z 3 3 Aminophenyl Acrylic Acid

Stereoselective Synthesis Routes for Z-Isomer Predominance

The synthesis of the Z-isomer of 3-(3-aminophenyl)acrylic acid requires strategies that can overcome the thermodynamic preference for the more stable E-isomer. Several key methodologies have been adapted and optimized to favor the formation of the desired cis-configuration.

Horner-Wadsworth-Emmons Reaction Modifications for High Z-Selectivity

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, typically favoring the formation of the thermodynamically more stable (E)-alkenes. wikipedia.org This preference arises from the equilibration of intermediates during the reaction. However, significant modifications have been developed to steer the reaction towards the Z-isomer.

The most prominent of these is the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) or diaryl esters. semanticscholar.orgnih.gov These groups alter the electronic properties of the phosphonate, leading to a kinetically controlled reaction pathway that favors the Z-olefin. The mechanism involves the rapid elimination of the oxaphosphetane intermediate before it can equilibrate to the more stable trans-intermediate. Key reaction conditions for achieving high Z-selectivity include the use of strong, non-coordinating bases (e.g., potassium bis(trimethylsilyl)amide, KHMDS) in the presence of a crown ether (e.g., 18-crown-6) in a non-polar solvent like tetrahydrofuran (THF) at low temperatures (-78 °C). nih.govcymitquimica.com

Recent advancements have introduced new reagents, such as alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, which have demonstrated excellent Z-selectivity (up to 98:2 Z:E ratio) and high yields in reactions with various aldehydes. nih.gov

Table 1: Effect of Phosphonate Reagent on HWE Reaction Stereoselectivity

| Phosphonate Reagent | Base/Solvent System | Temperature (°C) | Typical Z:E Ratio |

|---|---|---|---|

| Diethyl phosphonoacetate | NaH / THF | 25 | >5:95 |

| Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6 / THF | -78 | >95:5 |

This table illustrates the general trend of Z-selectivity based on the phosphonate reagent used in the Horner-Wadsworth-Emmons reaction.

Wittig Reaction Pathways and Control of Stereoisomer Formation

The Wittig reaction, another fundamental method for alkene synthesis, offers a more direct route to Z-alkenes depending on the nature of the phosphorus ylide used. masterorganicchemistry.com The stereochemical outcome is largely determined by the stability of the ylide.

For high Z-selectivity, non-stabilized ylides (e.g., those derived from simple alkyl halides) are employed under salt-free conditions. nih.gov The reaction proceeds through a kinetically controlled pathway, forming an early transition state that leads to a cis-oxaphosphetane intermediate. This intermediate rapidly collapses to yield the Z-alkene and triphenylphosphine oxide. masterorganicchemistry.com In contrast, stabilized ylides, which contain electron-withdrawing groups, tend to form the E-alkene via a thermodynamically controlled pathway. nih.gov

To synthesize (Z)-3-(3-Aminophenyl)acrylic acid via this route, a non-stabilized ylide would be reacted with a derivative of 3-aminobenzaldehyde where the carboxylic acid functionality is introduced via a protected precursor. The choice of solvent and the absence of lithium salts, which can promote equilibration, are critical for maximizing Z-isomer formation. nih.gov

Table 2: Influence of Ylide Type on Wittig Reaction Outcome

| Ylide Type | Ylide Structure Example (R=Alkyl) | Typical Conditions | Predominant Isomer |

|---|---|---|---|

| Non-stabilized | Ph₃P=CHR | Salt-free, apolar solvent | Z-alkene |

This table summarizes the general stereochemical outcome of the Wittig reaction based on the stability of the phosphorus ylide.

Catalytic Approaches for Directed this compound Synthesis

Catalytic methods present efficient and atom-economical routes for stereoselective synthesis. One of the most established methods for synthesizing Z-alkenes is the partial hydrogenation of an alkyne over a poisoned catalyst. The synthesis of this compound could thus be achieved by the syn-hydrogenation of 3-(3-aminophenyl)propiolic acid using a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). This catalytic system delivers hydrogen to one face of the alkyne, resulting in the exclusive formation of the Z-alkene.

Other modern catalytic approaches have also shown promise for Z-selective olefination. For instance, palladium-catalyzed Z-selective arylation of acrylamides has been reported, utilizing a directing group to control the stereochemistry. nih.gov Furthermore, non-metal Lewis acid catalysts, such as tritylium tetrafluoroborate (B81430) (TrBF₄), have been employed to catalyze the stereoselective olefination of α-diazocarbonyl compounds to produce Z-cinnamate esters. beilstein-journals.org These strategies represent potential advanced routes for the synthesis of the target compound.

Photochemical Isomerization as a Synthesis and Purification Strategy

Photochemical isomerization provides a physical method for converting the more stable E-isomer into the Z-isomer. This process involves irradiating a solution of the E-isomer with ultraviolet (UV) light. cdnsciencepub.comresearchgate.net The absorption of a photon excites the π-electrons of the double bond, leading to a temporary state where rotation around the carbon-carbon single bond is possible. Subsequent relaxation to the ground state can yield either the E or Z isomer.

This process eventually leads to a photostationary state, which is a specific equilibrium mixture of the two isomers under the given irradiation conditions. cdnsciencepub.com While this method may not result in a complete conversion, it can significantly enrich the mixture in the Z-isomer. The Z-isomer can then be separated from the remaining E-isomer by exploiting differences in their physical properties, such as solubility or boiling point. In some cases, the less soluble cis-isomer may precipitate from the solution during irradiation, providing a convenient method for both synthesis and purification. researchgate.net

Synthesis of Key Precursors and Strategic Derivatization for this compound

The successful synthesis of the target molecule relies heavily on the efficient preparation of its key building blocks.

Preparation of Substituted Benzaldehydes

The primary precursor for the synthesis of 3-(3-Aminophenyl)acrylic acid is 3-aminobenzaldehyde. This compound is typically synthesized from 3-nitrobenzaldehyde through a selective reduction of the nitro group, leaving the aldehyde functionality intact.

Several reduction methods can be employed for this transformation. A common laboratory-scale method involves the use of sodium disulfide. chemicalbook.com Alternatively, reduction with sodium bisulfite and ferrous sulfate (B86663) is also an effective route. chemicalbook.com The choice of reducing agent and reaction conditions is crucial to prevent over-reduction of the aldehyde group to an alcohol. 3-Aminobenzaldehyde is a light brown solid that can be sensitive to water, in the presence of which it may decompose into a brown resin. cymitquimica.comchemicalbook.com

Table 3: Comparison of Reduction Methods for 3-Nitrobenzaldehyde

| Reducing Agent(s) | Solvent(s) | Typical Conditions | Key Advantages/Disadvantages |

|---|---|---|---|

| Sodium disulfide (Na₂S₂) | Aqueous | Heating | Cost-effective; may require careful control of stoichiometry. |

| Ferrous sulfate / Sodium bisulfite | Aqueous | Room Temperature | Milder conditions; generates iron sludge waste. |

This table outlines common methods for the selective reduction of 3-nitrobenzaldehyde to 3-aminobenzaldehyde.

Amination Protocols for Aromatic Precursors

The introduction of the amino group at the meta-position of the phenyl ring is a critical step in the synthesis of the target molecule. This is typically achieved by utilizing precursors where the amine functionality is already in place or is introduced through robust amination reactions.

One of the most common and straightforward approaches begins with a pre-functionalized aromatic aldehyde, namely 3-aminobenzaldehyde. This precursor, which already contains the required amino group, can then undergo condensation reactions like the Knoevenagel or Perkin reaction to construct the acrylic acid side chain. bepls.comresearchgate.net

Alternatively, amination can be performed on an aromatic precursor that does not yet contain the nitrogen functionality. Key industrial and laboratory-scale methods include:

Nitration Followed by Reduction: A widely used method involves the nitration of a suitable precursor, such as cinnamoyl chloride or cinnamic acid, to introduce a nitro group (-NO₂) at the meta-position. This is followed by a reduction step, commonly using metal catalysts like palladium, platinum, or tin in the presence of an acid, to convert the nitro group into the desired primary amine (-NH₂). This two-step protocol is a foundational strategy in the synthesis of aromatic amines. beilstein-journals.org

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction allows for the direct formation of a carbon-nitrogen bond between an aryl halide (e.g., 3-bromocinnamic acid) and an amine source. wikipedia.org The reaction's utility is significant due to its tolerance of various functional groups and its applicability to a wide range of substrates. libretexts.orgorganic-chemistry.org Different generations of phosphine-based ligands have been developed to improve the efficiency and scope of this transformation, making it a versatile tool for synthesizing aryl amines under relatively mild conditions. beilstein-journals.orgwikipedia.org The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the aminated product. wikipedia.org

Protective Group Strategies for the Amine and Carboxyl Functionalities

The dual functionality of this compound, containing both a nucleophilic amino group and an acidic carboxyl group, necessitates the use of protecting groups to prevent unwanted side reactions during synthesis. springernature.com An effective protection scheme allows for the selective modification of other parts of the molecule while these key functional groups are masked. organic-chemistry.org The concept of orthogonality, where different protecting groups can be removed under distinct conditions without affecting each other, is crucial for complex syntheses. nih.govresearchgate.net

Amine Protection: The amino group is typically protected to prevent its reaction as a nucleophile. Carbamates are the most common class of protecting groups for amines.

tert-Butoxycarbonyl (Boc): This group is widely used and is stable under basic and nucleophilic conditions but is readily removed with moderate to strong acids, such as trifluoroacetic acid (TFA). iris-biotech.de

9-Fluorenylmethoxycarbonyl (Fmoc): In contrast to Boc, the Fmoc group is stable to acidic conditions but is cleaved by bases, typically a solution of piperidine in an organic solvent. iris-biotech.de The Fmoc/tBu protection scheme is a common orthogonal strategy in peptide synthesis. researchgate.net

Carboxyl Protection: The carboxylic acid group is often protected as an ester to mask its acidity and prevent it from reacting with basic or nucleophilic reagents.

Methyl or Ethyl Esters: These simple esters provide adequate protection and can be removed by saponification (hydrolysis with a base like NaOH or LiOH).

tert-Butyl (tBu) Ester: This bulky ester is stable to basic and nucleophilic conditions but is cleaved under acidic conditions (e.g., TFA), making it an excellent orthogonal partner for the Fmoc group. iris-biotech.de

Benzyl (Bzl) Ester: The benzyl ester is stable to both acidic and basic conditions but can be removed by hydrogenolysis (catalytic hydrogenation), providing another layer of orthogonality. researchgate.net

The choice of a specific protecting group strategy is dictated by the reaction conditions of the subsequent synthetic steps. An orthogonal approach, such as using Fmoc for the amine and a tBu ester for the carboxyl group, allows for selective deprotection and further functionalization at either end of the molecule. nih.goviris-biotech.de

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions | Orthogonal Partner Example |

| Amine | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Benzyl (Bzl) Ester |

| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | tert-Butyl (tBu) Ester |

| Carboxyl | Benzyl Ester | Bzl | Hydrogenolysis (H₂, Pd/C) | Boc |

| Carboxyl | tert-Butyl Ester | tBu | Strong Acid (e.g., TFA) | Fmoc |

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. This involves innovations in reaction media, catalysis, and reaction design.

Solvent-Free and Aqueous Medium Synthetic Approaches

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green alternatives focus on either eliminating the solvent entirely or replacing it with water, a benign and environmentally safe medium.

Solvent-Free Synthesis: The Knoevenagel condensation, a key reaction for forming the acrylic acid moiety from an aldehyde and an active methylene compound (like malonic acid), can be performed under solvent-free conditions. researchgate.netimedpub.com This approach often involves heating the neat reactants, sometimes in the presence of a catalyst. tue.nl Microwave-assisted solvent-free methods have also been shown to accelerate the reaction, leading to high yields in shorter times. mdpi.com These methods reduce waste and simplify product purification.

Aqueous Medium Synthesis: Water is an ideal green solvent, but the low solubility of many organic reactants can be a challenge. For reactions like the Heck coupling, which can be used to form the C-C double bond, biphasic aqueous-organic systems have been developed. asianpubs.orgasianpubs.orgresearchgate.net In such systems, a water-soluble olefin (like sodium acrylate) reacts with an aryl halide. The use of water can enhance catalyst activity and allows for the easy separation of water-soluble products and by-products from the organic phase containing the catalyst, facilitating catalyst recycling. asianpubs.org

Recyclable Catalytic Systems for Sustainable Production

Catalysts are fundamental to efficient chemical synthesis, but their use can be costly and generate waste. Developing recyclable catalytic systems is a core principle of green chemistry.

Heterogeneous Catalysts: Immobilizing a catalyst on a solid support (heterogenization) allows for its easy separation from the reaction mixture by simple filtration and subsequent reuse. For the Knoevenagel condensation, catalysts such as amine-functionalized metal-organic frameworks (MOFs) and modified nylon fabrics have been shown to be efficient and recyclable for multiple cycles without significant loss of activity. thieme-connect.comacs.org Similarly, solid-supported palladium catalysts have been developed for the Heck reaction to produce cinnamic acids, demonstrating stability and recyclability. google.com

Recyclable Homogeneous Catalysts: While heterogeneous catalysts are easily separated, homogeneous catalysts often offer higher activity and selectivity. Innovations have focused on making homogeneous catalysts recyclable. For instance, N-methyl-pyrrolidone-based ionic liquids have been used as recyclable catalysts for the Knoevenagel condensation in water. tandfonline.com Palladacycle catalysts used in aqueous-biphasic Heck reactions can be retained in the organic phase and reused for several runs. asianpubs.orgasianpubs.org

| Reaction Type | Catalyst System | Key Advantages | Recyclability |

| Knoevenagel Condensation | Amine-functionalized MOFs thieme-connect.com | High conversion, mild conditions | Reusable several times |

| Knoevenagel Condensation | Modified Nylon 6 Fabric acs.org | Easy separation, good reusability | Up to 10 cycles reported |

| Knoevenagel Condensation | Ionic Liquids in Water tandfonline.com | Eco-friendly, good to excellent yields | Good recyclability reported |

| Heck Reaction | Solid-supported Palladium google.com | Stable, efficient | Recyclable without significant activity loss |

| Heck Reaction | Palladacycle in Biphasic System asianpubs.org | High activity, easy separation | Recyclable up to four times with no activity loss |

Atom-Economic Reaction Design and Efficiency Analysis

Atom economy is a measure of how efficiently a chemical reaction converts the mass of reactants into the desired product. Reactions with high atom economy are inherently "greener" as they generate less waste.

The synthesis of cinnamic acid derivatives can be achieved through several named reactions, each with a different theoretical atom economy:

Knoevenagel Condensation: This reaction typically involves the condensation of an aldehyde (e.g., 3-aminobenzaldehyde) with malonic acid, followed by decarboxylation. The by-products are water and carbon dioxide. While effective, the loss of CO₂ lowers the atom economy.

Heck Reaction: The palladium-catalyzed coupling of an aryl halide with an alkene (like acrylic acid) is a more atom-economical approach. In an ideal catalytic cycle, the main by-products are salts derived from the base used to neutralize the generated acid (HX). This reaction is a powerful C-C bond-forming tool that avoids the stoichiometric by-products of condensation reactions. ajol.info

An analysis of these routes shows that addition and coupling reactions, like the Heck reaction, are generally more atom-economical than condensation reactions that eliminate small molecules like H₂O or CO₂. Designing a synthetic route that maximizes the use of such reactions is a key aspect of green chemistry.

Enantioselective Synthesis Strategies for Chiral this compound Derivatives

While this compound itself is achiral, its derivatives can be made chiral by introducing a stereocenter, for example, at the α- or β-position of the acrylic acid backbone. The synthesis of a single enantiomer of such chiral molecules is of great importance, particularly in pharmacology, and requires specialized asymmetric synthesis techniques.

Several strategies can be employed to achieve enantioselective synthesis:

Chiral Catalysis: This is one of the most elegant and efficient methods for asymmetric synthesis.

Asymmetric Morita-Baylis-Hillman (MBH) Reaction: This atom-economic reaction forms a C-C bond between an activated alkene and an electrophile, such as an aldehyde, creating a chiral center. nih.govresearchgate.net The use of chiral catalysts, such as chiral phosphines, Brønsted acids, or aziridine-based ligands, can induce high enantioselectivity, producing densely functionalized chiral building blocks. organic-chemistry.orgmdpi.com An aza-MBH variant can be used to introduce a nitrogen atom at the newly formed stereocenter.

Chiral Ammonium (B1175870) Salt Catalysis: Chiral ammonium salts, often derived from Cinchona alkaloids, have been shown to be effective catalysts for asymmetric aldol reactions, which can be used to synthesize β-hydroxy α-amino acids, precursors to chiral acrylic acid derivatives. nih.gov

Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. nih.gov

Evans Auxiliaries: Chiral oxazolidinones, known as Evans auxiliaries, can be attached to the carboxylic acid to form a chiral enolate. Subsequent reactions, such as alkylations or aldol condensations, proceed with high diastereoselectivity. researchgate.net

Other Auxiliaries: A wide range of auxiliaries derived from natural products like amino acids, terpenes, or carbohydrates are available to control stereochemistry in various transformations. nih.govingentaconnect.com

These methods provide powerful tools for accessing enantiomerically pure chiral derivatives of this compound, enabling the exploration of their specific properties and potential applications.

Chemical Transformations and Reactivity Profiling of Z 3 3 Aminophenyl Acrylic Acid

Reactions Involving the Acrylic Acid Moiety

The acrylic acid portion of the molecule, characterized by a carboxylic acid group in conjugation with a carbon-carbon double bond, is susceptible to a variety of reactions, including transformations of the carboxyl group and additions to the olefinic bond.

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid functionality of (Z)-3-(3-Aminophenyl)acrylic acid can be readily converted to its corresponding esters and amides, which are crucial transformations for modifying the compound's solubility, and electronic properties, and for creating building blocks for more complex molecules.

Esterification:

Standard esterification methods, such as the Fischer-Speier esterification, can be employed. This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid or hydrochloric acid youtube.comyoutube.comresearchgate.netsapub.orgyoutube.com. The reaction with methanol, for instance, would yield methyl (Z)-3-(3-aminophenyl)acrylate. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol youtube.comyoutube.com.

Another effective method for methylation is the use of dimethyl sulfate (B86663) in the presence of a base like potassium carbonate mdpi.com. This method often provides high yields and purity under mild conditions.

Table 1: Representative Esterification Reactions of 3-Aminocinnamic Acid Derivatives

| Alcohol | Reagent/Catalyst | Solvent | Temperature | Product | Reference(s) |

| Methanol | Sulfuric Acid | Methanol | Reflux | Methyl (Z)-3-(3-aminophenyl)acrylate | researchgate.netsapub.org |

| Ethanol (B145695) | Hydrochloric Acid | Ethanol | Reflux | Ethyl (Z)-3-(3-aminophenyl)acrylate | youtube.com |

| Various | Dimethyl Sulfate, K₂CO₃ | Acetone (B3395972) | Room Temp. | Corresponding Methyl Ester | mdpi.com |

Amidation:

The formation of amides from this compound can be achieved using various peptide coupling reagents to facilitate the reaction with primary and secondary amines nih.govnih.govcommonorganicchemistry.com. Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) nih.govnih.govluxembourg-bio.comresearchgate.net. These reagents activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often necessary to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a starting material. For instance, the reaction with aniline (B41778) using EDC/HOBt would produce N-phenyl-(Z)-3-(3-aminophenyl)acrylamide nih.govresearchgate.net.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine libretexts.orgvaia.comreddit.com. This method is highly effective but may not be suitable for substrates with sensitive functional groups.

Table 2: Typical Amidation Reactions of Cinnamic Acid Derivatives

| Amine | Coupling Reagent/Activator | Solvent | Temperature | Product | Reference(s) |

| Aniline | EDC, HOBt, DIPEA | DMF | Room Temp. | N-phenyl-(Z)-3-(3-aminophenyl)acrylamide | nih.govresearchgate.net |

| Benzylamine | Thionyl Chloride, then amine | DCM | 0 °C to RT | N-benzyl-(Z)-3-(3-aminophenyl)acrylamide | libretexts.org |

| Ammonia | EDC, HOBt | DMF | 0 °C to RT | (Z)-3-(3-Aminophenyl)acrylamide | commonorganicchemistry.com |

Hydrogenation and Selective Reduction of the Olefinic Bond

The selective reduction of the carbon-carbon double bond in this compound to yield (Z)-3-(3-aminophenyl)propanoic acid presents a challenge due to the presence of the aromatic ring, which is also susceptible to hydrogenation under certain conditions.

Catalytic hydrogenation is a common method for reducing carbon-carbon double bonds. The choice of catalyst and reaction conditions is crucial to achieve selectivity. For the selective hydrogenation of the olefinic bond while preserving the aromatic ring, catalysts such as palladium on carbon (Pd/C) under mild conditions (low pressure and temperature) are often employed researchgate.net. However, with catalysts like rhodium or ruthenium, or under more forcing conditions, hydrogenation of the aromatic ring can occur researchgate.netnih.gov.

Specialized catalytic systems have been developed for the selective hydrogenation of α,β-unsaturated carbonyl compounds. For example, certain rhodium hydride complexes have shown high selectivity for the reduction of the C=C bond in the presence of other reducible functional groups nih.gov. Furthermore, the use of directing groups can facilitate the selective hydrogenation of a specific double bond in a molecule containing multiple unsaturations libretexts.org. The interaction of the substrate with the catalyst surface, potentially through hydrogen bonding with the carboxyl or amino group, can also influence the selectivity of the hydrogenation escholarship.orgrsc.org.

Table 3: Potential Methods for Selective Hydrogenation of the Olefinic Bond

| Catalyst | Hydrogen Source | Solvent | Conditions | Product | Reference(s) |

| Pd/C (5%) | H₂ (1 atm) | Ethanol | Room Temp. | (Z)-3-(3-Aminophenyl)propanoic acid | researchgate.net |

| Cp*Rh(2-(2-pyridyl)phenyl)H | H₂ (80 psi) | Methanol | Room Temp. | (Z)-3-(3-Aminophenyl)propanoic acid | nih.gov |

| Ru-Sn/Al₂O₃ | H₂ (6.89 MPa) | Dioxane | 100 °C | Mixture of products including cinnamyl alcohol and propanoic acid derivative | researchgate.net |

Conjugate Addition Reactions (Michael-Type)

The electron-withdrawing nature of the carboxylic acid group activates the olefinic bond of this compound for conjugate addition (Michael-type addition) of various nucleophiles to the β-carbon nih.gov. A wide range of nucleophiles, including thiols, amines, and carbon nucleophiles, can participate in this reaction.

For example, the addition of a thiol like thiophenol, often catalyzed by a base, would lead to the formation of 3-(3-aminophenyl)-3-(phenylthio)propanoic acid. The reaction proceeds via the formation of a thiolate anion, which then attacks the β-carbon of the acrylic acid moiety.

Carbon nucleophiles, such as enamines or stabilized enolates derived from β-dicarbonyl compounds, can also add in a conjugate fashion, leading to the formation of new carbon-carbon bonds. These reactions are synthetically valuable for building more complex molecular skeletons.

Table 4: Representative Conjugate Addition Reactions to Acrylic Acid Derivatives

| Nucleophile | Catalyst/Conditions | Solvent | Product Type | Reference(s) |

| Thiophenol | Base (e.g., Et₃N) | THF | 3-Thio-propanoic acid derivative | nih.gov |

| Diethyl malonate | NaOEt | Ethanol | 3-(Dicarbethoxymethyl)-propanoic acid derivative | nih.gov |

| Aniline | None or mild acid | Various | 3-Anilino-propanoic acid derivative | nih.gov |

Cycloaddition Reactions (e.g., Diels-Alder) with the Dienophile Moiety

A typical Diels-Alder reaction would involve heating this compound with a conjugated diene, such as cyclopentadiene (B3395910) or furan. For example, reaction with maleic anhydride (B1165640), a highly reactive dienophile, is a common introductory experiment, though in this case, the aminocinnamic acid derivative would be the less reactive partner mnstate.eduorganicreactions.orgresearchgate.netstackexchange.comlibretexts.org. The stereochemistry of the starting (Z)-alkene is expected to be retained in the product.

Reactions of the Aromatic Aminophenyl Group

The amino group on the phenyl ring is a key site for functionalization, allowing for the introduction of a variety of substituents through acylation and alkylation reactions.

Acylation and Alkylation Reactions of the Amine

Acylation:

The primary amino group of this compound can be readily acylated with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides libretexts.orgvaia.comreddit.comgoogle.com. For example, reaction with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would yield (Z)-3-(3-acetamidophenyl)acrylic acid. The base is necessary to neutralize the hydrochloric acid generated during the reaction. Care must be taken to avoid reaction at the carboxylic acid group, which can sometimes be achieved by controlling the reaction conditions or by protecting the carboxylic acid as an ester prior to acylation.

Table 5: Representative Acylation Reactions of the Aminophenyl Group

| Acylating Agent | Base | Solvent | Product | Reference(s) |

| Acetyl Chloride | Triethylamine | DCM | (Z)-3-(3-Acetamidophenyl)acrylic acid | vaia.comreddit.com |

| Acetic Anhydride | Pyridine | Dichloromethane | (Z)-3-(3-Acetamidophenyl)acrylic acid | google.com |

| Benzoyl Chloride | Sodium Hydroxide | Water/DCM (Schotten-Baumann) | (Z)-3-(3-Benzamidophenyl)acrylic acid | libretexts.org |

Alkylation:

N-alkylation of the amino group can be achieved using alkyl halides, such as methyl iodide, in the presence of a base monash.edunih.govsci-hub.secsic.es. The reaction typically proceeds via an Sₙ2 mechanism. The primary amine can be converted to a secondary or tertiary amine depending on the stoichiometry of the alkylating agent and the reaction conditions. Over-alkylation to form a quaternary ammonium (B1175870) salt is a common side reaction, which can be minimized by using a limited amount of the alkylating agent and controlling the reaction temperature. For instance, methylation with one equivalent of methyl iodide in the presence of a mild base like potassium carbonate would be expected to yield (Z)-3-(3-(methylamino)phenyl)acrylic acid.

Table 6: Potential N-Alkylation Reactions of the Aminophenyl Group

| Alkylating Agent | Base | Solvent | Product | Reference(s) |

| Methyl Iodide | K₂CO₃ | DMF | (Z)-3-(3-(Methylamino)phenyl)acrylic acid | nih.govsci-hub.se |

| Benzyl Bromide | NaH | THF | (Z)-3-(3-(Benzylamino)phenyl)acrylic acid | monash.edu |

| Dimethyl Sulfate | NaH | DMF | (Z)-3-(3-(Dimethylamino)phenyl)acrylic acid | csic.es |

Diazotization and Subsequent Transformations of the Diazonium Salt

The primary aromatic amine functionality of this compound is a gateway to a plethora of synthetic transformations via the formation of a diazonium salt. This process, known as diazotization, typically involves the reaction of the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. core.ac.uk The resulting diazonium salt is a highly versatile intermediate, readily undergoing a variety of substitution reactions where the diazonio group is replaced by a wide range of nucleophiles.

Classic examples of such transformations include the Sandmeyer reaction , which utilizes copper(I) salts to introduce halides (Cl, Br) or a cyano group. numberanalytics.comrsc.org For instance, treatment of the diazonium salt of this compound with copper(I) chloride or copper(I) bromide would be expected to yield (Z)-3-(3-chloro/bromophenyl)acrylic acid. Similarly, the use of copper(I) cyanide would lead to the formation of (Z)-3-(3-cyanophenyl)acrylic acid.

The Gattermann reaction offers an alternative route to introduce halogens, employing copper powder as a catalyst. libretexts.orguc.edu Another important transformation is the Balz-Schiemann reaction , which is a key method for the introduction of fluorine onto an aromatic ring. nih.govnumberanalytics.com This reaction involves the formation of a diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to afford the corresponding aryl fluoride, in this case, (Z)-3-(3-fluorophenyl)acrylic acid. nih.govnumberanalytics.com

Beyond halogenation and cyanation, diazonium salts can be converted to a variety of other functional groups. For example, reaction with potassium iodide yields the corresponding iodo-derivative, (Z)-3-(3-iodophenyl)acrylic acid. openochem.org Hydrolysis of the diazonium salt in an acidic aqueous solution leads to the formation of the corresponding phenol, (Z)-3-(3-hydroxyphenyl)acrylic acid. libretexts.org Furthermore, reduction of the diazonium salt, for instance with hypophosphorous acid (H₃PO₂), would result in the deamination of the starting material, yielding (Z)-3-phenylacrylic acid (cinnamic acid). openochem.org

The following table summarizes the expected products from the diazotization of this compound followed by various classical transformations:

| Reagent(s) | Reaction Name | Expected Product |

| CuCl / HCl | Sandmeyer Reaction | (Z)-3-(3-Chlorophenyl)acrylic acid |

| CuBr / HBr | Sandmeyer Reaction | (Z)-3-(3-Bromophenyl)acrylic acid |

| CuCN / KCN | Sandmeyer Reaction | (Z)-3-(3-Cyanophenyl)acrylic acid |

| Cu / HCl | Gattermann Reaction | (Z)-3-(3-Chlorophenyl)acrylic acid |

| HBF₄, then heat | Balz-Schiemann Reaction | (Z)-3-(3-Fluorophenyl)acrylic acid |

| KI | - | (Z)-3-(3-Iodophenyl)acrylic acid |

| H₂O, H⁺, heat | - | (Z)-3-(3-Hydroxyphenyl)acrylic acid |

| H₃PO₂ | - | (Z)-3-Phenylacrylic acid (Cinnamic acid) |

Palladium-Catalyzed Cross-Coupling Reactions on the Aromatic Ring

The aryl halide and triflate derivatives, readily synthesized from the diazonium salt of this compound, are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the aromatic ring.

The Heck reaction , for instance, couples the aryl halide with an alkene in the presence of a palladium catalyst and a base. core.ac.ukmasterorganicchemistry.com Reacting a 3-halo derivative of (Z)-3-phenylacrylic acid with an alkene like styrene (B11656) would yield a stilbene (B7821643) derivative. The stereoselectivity of the Heck reaction is a notable feature, often favoring the formation of the trans isomer. core.ac.uk

The Suzuki-Miyaura coupling is another cornerstone of palladium catalysis, involving the reaction of an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This reaction is highly versatile for the formation of biaryl compounds. For example, coupling (Z)-3-(3-bromophenyl)acrylic acid with phenylboronic acid would produce (Z)-3-(biphenyl-3-yl)acrylic acid. The choice of ligands, such as bulky, electron-rich phosphines, can significantly enhance the efficiency of the Suzuki coupling. organic-chemistry.org

The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne. wikipedia.orgpearson.com This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. The coupling of (Z)-3-(3-iodophenyl)acrylic acid with phenylacetylene (B144264) would thus afford (Z)-3-(3-(phenylethynyl)phenyl)acrylic acid.

Finally, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. nih.govnumberanalytics.com This reaction is instrumental in synthesizing more complex aniline derivatives. For instance, reacting (Z)-3-(3-bromophenyl)acrylic acid with a secondary amine like morpholine (B109124) would yield (Z)-3-(3-(morpholino)phenyl)acrylic acid. The development of specialized phosphine (B1218219) ligands has been crucial for the broad applicability of this reaction. nih.gov

The table below illustrates potential products from palladium-catalyzed cross-coupling reactions starting from a hypothetical (Z)-3-(3-bromophenyl)acrylic acid:

| Coupling Partner | Reaction Name | Expected Product |

| Styrene | Heck Reaction | (Z)-3-(3-(2-phenylvinyl)phenyl)acrylic acid |

| Phenylboronic acid | Suzuki-Miyaura Coupling | (Z)-3-(Biphenyl-3-yl)acrylic acid |

| Phenylacetylene | Sonogashira Coupling | (Z)-3-(3-(Phenylethynyl)phenyl)acrylic acid |

| Morpholine | Buchwald-Hartwig Amination | (Z)-3-(3-(Morpholino)phenyl)acrylic acid |

Intramolecular Cyclization and Heterocyclic Compound Formation from this compound

The inherent structure of this compound, featuring a nucleophilic amino group and an electrophilic acrylic acid system in a specific geometric arrangement, makes it a prime candidate for intramolecular cyclization reactions to form various heterocyclic compounds. One of the most prominent applications of such precursors is in the synthesis of quinoline (B57606) derivatives. mdpi.comorientjchem.org

Under acidic conditions, the amino group can attack the activated double bond of the acrylic acid moiety in an intramolecular fashion. This type of reaction, often falling under the umbrella of Friedländer-type syntheses, can lead to the formation of a six-membered heterocyclic ring. orientjchem.org The specific conditions, such as the choice of acid catalyst and temperature, would likely influence the efficiency and outcome of the cyclization. For this compound, an intramolecular cyclization could potentially lead to the formation of a substituted quinolone or quinoline derivative.

The reaction likely proceeds through the protonation of the carbonyl group of the acrylic acid, which enhances the electrophilicity of the β-carbon of the double bond. The intramolecular nucleophilic attack by the amino group then ensues, followed by dehydration to yield the aromatic quinoline ring system. The specific product formed would depend on the reaction conditions and any subsequent tautomerization or oxidation/reduction processes.

Mechanistic Investigations of Key Reaction Pathways

A deeper understanding of the chemical transformations of this compound requires a detailed investigation of the mechanisms governing these reactions. This includes studying the reaction kinetics, thermodynamics, transition states, and the influence of substituents on reactivity and selectivity.

Reaction Kinetics and Thermodynamic Studies

The rates of the various transformations of this compound are influenced by several factors, including the nature of the reactants, catalysts, solvents, and temperature. For instance, in palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step. numberanalytics.com The nature of the halide (I > Br > Cl) and the electronic properties of the aryl ring significantly affect the rate of this step.

The distinction between kinetic and thermodynamic control is also crucial, particularly in intramolecular cyclization reactions. masterorganicchemistry.comwikipedia.org Under kinetic control (lower temperatures, shorter reaction times), the product that is formed faster will predominate, whereas under thermodynamic control (higher temperatures, longer reaction times), the most stable product will be the major isomer. masterorganicchemistry.comwikipedia.org An energy profile diagram can be used to visualize the competing pathways and understand how reaction conditions can be manipulated to favor a desired product.

Transition State Analysis and Reaction Pathway Elucidation

Computational chemistry provides powerful tools for elucidating reaction pathways and characterizing transition states. researchgate.netnih.gov Density Functional Theory (DFT) calculations can be employed to model the geometries of reactants, intermediates, transition states, and products for the various reactions of this compound. This allows for the determination of activation energies and reaction enthalpies, providing insight into the feasibility and selectivity of different pathways.

For example, in the context of palladium-catalyzed cross-coupling, computational studies can help in understanding the role of ligands in stabilizing the catalytic species and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination. numberanalytics.com Similarly, for intramolecular cyclization, computational analysis can predict the most likely cyclization pathway and the structure of the resulting heterocyclic product.

Substituent Effects on Reactivity and Selectivity

The presence of substituents on the aromatic ring or on the acrylic acid moiety of this compound can have a profound impact on the reactivity and selectivity of its transformations. Electron-donating groups on the aromatic ring would be expected to increase the rate of electrophilic aromatic substitution reactions but may decrease the rate of the oxidative addition step in palladium-catalyzed cross-coupling. Conversely, electron-withdrawing groups would have the opposite effect.

In intramolecular cyclization, the electronic nature of substituents can influence the nucleophilicity of the amino group and the electrophilicity of the acrylic acid system, thereby affecting the rate and feasibility of the cyclization. The steric bulk of substituents can also play a significant role, potentially hindering the approach of reactants or influencing the stereochemical outcome of the reaction. A systematic study of these substituent effects is essential for the rational design of synthetic strategies utilizing this compound and its derivatives.

Synthesis and Characterization of Derivatives and Analogues of Z 3 3 Aminophenyl Acrylic Acid

Ester Derivatives: Synthesis, Stability, and Reactivity

Ester derivatives of (Z)-3-(3-aminophenyl)acrylic acid are valuable for modulating the compound's solubility, and reactivity. Their synthesis primarily involves standard esterification procedures, though the stereochemistry of the starting material requires careful consideration of reaction conditions to prevent isomerization.

Synthesis:

The most common methods for synthesizing esters from carboxylic acids can be applied to this compound, including Fischer esterification and reaction with alkyl halides.

Fischer Esterification: This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid or thionyl chloride. mdpi.com For this compound, milder conditions might be necessary to avoid potential acid-catalyzed isomerization to the more stable (E)-isomer.

Reaction with Alkyl Halides: Conversion of the carboxylic acid to its carboxylate salt, followed by reaction with an alkyl halide, provides an alternative route to the ester. This method often proceeds under milder, basic conditions, which can help preserve the Z-configuration.

Dimethyl Sulfate (B86663): A study on p-aminocinnamic acid derivatives found that dimethyl sulfate in acetone (B3395972) was a highly effective method for methyl ester synthesis in terms of both yield and purity. mdpi.com This method could likely be adapted for the (Z)-3-(3-aminophenyl) isomer.

| Esterification Method | Reagents | General Conditions | Potential Considerations for (Z)-isomer |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, SOCl₂) | Reflux | Risk of Z to E isomerization under harsh acidic conditions. |

| Alkyl Halide Reaction | Base (e.g., NaHCO₃), Alkyl Halide | Room Temperature or mild heating | Generally preserves stereochemistry. |

| Dimethyl Sulfate | Dimethyl Sulfate, Acetone | Varies | Reported to be efficient for related aminocinnamic acids. mdpi.com |

Stability:

The stability of (Z)-3-(3-aminophenyl)acrylate esters is influenced by both electronic and steric factors. The cis-configuration can lead to steric strain, potentially influencing the rate of hydrolysis compared to the corresponding (E)-isomers.

Alkaline Hydrolysis: The base-catalyzed hydrolysis of esters proceeds via a tetrahedral intermediate. The rate of hydrolysis can be affected by the steric hindrance around the carbonyl group. While direct studies on (Z)-3-(3-aminophenyl)acrylates are not available, studies on other esters have shown that increased steric bulk around the ester moiety can decrease the rate of hydrolysis. nih.gov The Z-configuration might lead to a different stability profile compared to the less sterically hindered E-isomer.

Enzymatic Hydrolysis: In biological systems, esterases can catalyze the hydrolysis of these esters. The specific conformation of the (Z)-isomer will likely influence its binding to the active site of these enzymes, leading to different rates of metabolism compared to the (E)-isomer.

Reactivity:

The ester group in (Z)-3-(3-aminophenyl)acrylates modifies the reactivity of the molecule.

Michael Addition: The electron-withdrawing nature of the ester group activates the double bond for nucleophilic attack in a Michael addition reaction. The stereochemistry of the Z-isomer could influence the approach of the nucleophile.

Amide Formation: The amino group on the phenyl ring remains a reactive site for reactions such as acylation to form amides.

Amide Derivatives: Conformational Preferences and Intramolecular Interactions

Synthesis:

Amides are typically synthesized by reacting the carboxylic acid with an amine, often activated by a coupling agent, or by reacting an acyl chloride with an amine.

From the Carboxylic Acid: Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) can be used to facilitate the reaction between this compound and a primary or secondary amine. researchgate.net

From the Acyl Chloride: Conversion of the carboxylic acid to its acyl chloride using reagents like thionyl chloride, followed by reaction with an amine, is another common method. researchgate.netuobaghdad.edu.iq Care must be taken to avoid side reactions involving the amino group on the phenyl ring.

Conformational Preferences:

The conformation of (Z)-3-(3-aminophenyl)acrylamides is influenced by the steric interactions of the cis-substituents and the potential for hydrogen bonding.

Steric Effects: The Z-configuration forces the phenyl ring and the amide group into close proximity, which can lead to steric strain and restricted rotation around the C-C and C-N bonds.

Intramolecular Hydrogen Bonding: The presence of the amino group on the phenyl ring and the N-H of the amide allows for the possibility of intramolecular hydrogen bonding. This can create a more planar and rigid molecular structure. Studies on related ortho-amino-cinnamic acid amides could provide insight into these potential interactions.

| Derivative | Potential Intramolecular Interaction | Expected Conformational Effect |

| N-H Amide | Hydrogen bond between the phenyl-NH₂ and the amide carbonyl oxygen. | Increased planarity and rigidity. |

| N-H Amide | Hydrogen bond between the amide N-H and the phenyl-NH₂. | Formation of a cyclic-like structure. |

Substituted Analogues on the Aromatic Ring (e.g., Halogenation, Nitration, Alkylation)

Introducing substituents onto the aromatic ring of this compound can significantly alter its electronic properties and reactivity. The directing effects of the amino and acrylic acid groups will influence the position of substitution.

Halogenation:

Direct halogenation of the aromatic ring can be achieved using standard electrophilic aromatic substitution conditions. The amino group is a strong activating and ortho-, para-directing group, while the acrylic acid moiety is a deactivating, meta-directing group.

Predicted Regioselectivity: Substitution is expected to occur at the positions ortho and para to the strongly activating amino group (positions 2, 4, and 6). The synthesis of 5-halo-nicotinic acids from related precursors suggests that regioselective halogenation is achievable. researchgate.net

Nitration:

Nitration introduces a strongly electron-withdrawing nitro group. The reaction conditions must be carefully controlled to avoid oxidation of the amino group and side reactions at the double bond.

Reaction Conditions: Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. Studies on the nitration of other cinnamic acid derivatives have shown that the primary reaction can be attack of the nitronium ion at the β-carbon of the double bond, followed by addition and subsequent decomposition to a nitrobenzaldehyde. rsc.org

Decarboxylative Nitration: Alternative methods, such as decarboxylative nitration using t-butylnitrite and TEMPO, have been developed for α,β-unsaturated carboxylic acids. researchgate.net This could provide a route to β-nitrostyrene derivatives from this compound.

Alkylation:

Friedel-Crafts alkylation can introduce alkyl groups onto the aromatic ring. The amino group, being a strong activating group, would direct the substitution. However, the Lewis acid catalysts used in Friedel-Crafts reactions can complex with the amino group, deactivating the ring. Therefore, protection of the amino group may be necessary.

Comparison with Stereoisomers: (E)-3-(3-Aminophenyl)acrylic acid

The stereoisomeric relationship between the (Z) and (E) forms of 3-(3-aminophenyl)acrylic acid gives rise to distinct physical and chemical properties.

Synthetic Interconversion and Isomerization Pathways

The interconversion between the Z and E isomers can be induced by heat, light, or acid/base catalysis.

Photochemical Isomerization: Cinnamic acid and its derivatives are well-known to undergo E/Z isomerization upon irradiation with UV light. biorxiv.orgresearchgate.net The photostationary state, or the equilibrium ratio of the two isomers under irradiation, depends on the wavelength of light and the solvent.

Thermal Isomerization: The generally lower thermodynamic stability of the Z-isomer means that it can often be converted to the more stable E-isomer by heating.

Acid-Catalyzed Isomerization: The mechanism of acid-catalyzed isomerization can involve rotation around the carbon-nitrogen double bond of a protonated imine intermediate in related systems. nih.gov For acrylic acids, protonation of the carbonyl oxygen can facilitate rotation around the C-C single bond in the resonance structure, leading to isomerization.

Comparative Reactivity and Stability of Z and E Isomers

The different spatial arrangement of the substituents in the Z and E isomers leads to differences in their stability and reactivity.

Stability: In most cases, the (E)-isomer of a disubstituted alkene is thermodynamically more stable than the (Z)-isomer due to reduced steric strain between the substituents. aklectures.comvedantu.com This is expected to be the case for 3-(3-aminophenyl)acrylic acid, with the trans arrangement of the phenyl and carboxyl groups in the E-isomer being energetically more favorable. Studies on Z-sinapinic acid have shown that the Z-isomer can have different physical properties and photochemical stability compared to the E-isomer. nih.gov

Reactivity: The different stereochemistry can lead to different reaction rates and product distributions. For example, in reactions where steric hindrance is a key factor, the more sterically crowded Z-isomer may react more slowly. In intramolecular reactions, the proximity of functional groups in the Z-isomer can facilitate cyclization reactions that are not possible for the E-isomer.

| Property | This compound | (E)-3-(3-Aminophenyl)acrylic acid |

| Thermodynamic Stability | Generally less stable | Generally more stable |

| Steric Hindrance | Higher, due to cis substituents | Lower, due to trans substituents |

| Potential for Intramolecular Reactions | Higher, due to proximity of functional groups | Lower |

Synthesis of Dimeric and Oligomeric Derivatives of this compound

The bifunctional nature of this compound, with its polymerizable acrylic moiety and reactive amino group, allows for the synthesis of dimeric and oligomeric structures.

Dimerization:

Photodimerization: Cinnamic acids are known to undergo [2+2] cycloaddition reactions upon irradiation to form cyclobutane (B1203170) dimers, known as truxillic and truxinic acids. acs.org The regioselectivity and stereoselectivity of this reaction are often controlled by the packing of the molecules in the solid state. The specific crystal packing of this compound would determine the feasibility and outcome of such a reaction. Studies on cinnamic acid dimers have shown them to possess interesting biological activities. nih.gov

Oligomerization:

Polyamide Formation: The amino and carboxylic acid functionalities allow for the formation of polyamide oligomers or polymers through condensation polymerization. This would lead to a polymer backbone with pendant vinyl groups.

Vinyl Polymerization: The acrylic double bond can undergo radical, anionic, or cationic polymerization to form a polyacrylate backbone with pendant 3-aminophenyl groups.

RNA-Induced Oligomerization: Interestingly, studies have shown that folded nucleic acids can act as templates to accelerate the oligomerization of aromatic amino acids. nih.gov While this is a prebiotic chemistry context, it highlights the potential for template-driven synthesis of oligomers. Research on the oligomerization of C9 hydrocarbon fractions has also been explored. researchgate.net

The synthesis of these higher-order structures from this compound opens up possibilities for creating novel materials with tailored properties, leveraging the unique characteristics of the monomer unit.

Spectroscopic and Computational Elucidation of Z 3 3 Aminophenyl Acrylic Acid Structure and Reactivity

Advanced Spectroscopic Characterization Techniques

A multi-faceted spectroscopic approach is essential for the unambiguous characterization of (Z)-3-(3-Aminophenyl)acrylic acid, providing insights into its three-dimensional structure and electronic makeup.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy stands as a cornerstone technique for determining the precise atomic arrangement of this compound.

The ¹H and ¹³C NMR spectra of this compound provide fundamental information regarding the chemical environment of each proton and carbon atom. The stereochemistry of the double bond is definitively established through the analysis of the coupling constant (J-coupling) between the vinylic protons. For the (Z)-isomer, the coupling constant between the two vinylic protons is characteristically smaller, typically in the range of 12-14 Hz, as opposed to the larger coupling constant (≥ 15 Hz) observed for the corresponding (E)-isomer.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-aminophenyl group, the two vinylic protons, the amine protons, and the carboxylic acid proton. The chemical shifts of the aromatic protons are influenced by the electron-donating amino group, while the vinylic proton signals are affected by the phenyl ring and the carboxylic acid group.

The ¹³C NMR spectrum complements the proton NMR data by providing the chemical shift for each carbon atom, including the carboxyl, vinylic, and aromatic carbons. The specific chemical shifts are indicative of the electronic environment of each carbon nucleus.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet | - |

| Vinylic Proton (α to COOH) | 5.8 - 6.2 | Doublet | ~12-14 |

| Vinylic Proton (β to COOH) | 7.0 - 7.4 | Doublet | ~12-14 |

| Aromatic Protons | 6.5 - 7.5 | Multiplets | - |

| Amine Protons (-NH₂) | 3.5 - 5.0 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Carbon (-COOH) | 165 - 175 |

| Vinylic Carbon (α to COOH) | 115 - 125 |

| Vinylic Carbon (β to COOH) | 135 - 145 |

| Aromatic Carbons | 110 - 150 |

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the molecule. Key correlations would be observed between the two vinylic protons and among the coupled aromatic protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and their attached carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For this compound, a key NOESY correlation would be expected between the two vinylic protons, which are on the same side of the double bond in the (Z) configuration. This would provide conclusive evidence for the stereochemistry, complementing the J-coupling analysis.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy probes the molecular vibrations of this compound, offering a fingerprint of its functional groups.

The Infrared (IR) spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), the broad O-H stretching of the carboxylic acid (around 2500-3300 cm⁻¹), the C=O stretching of the carboxylic acid (around 1680-1710 cm⁻¹), the C=C stretching of the alkene and aromatic ring (around 1600-1650 cm⁻¹), and C-H stretching and bending vibrations.

The Raman spectrum provides complementary information. The C=C double bond and the aromatic ring stretching vibrations are typically strong in the Raman spectrum, providing further confirmation of the core structure. The symmetric vibrations and non-polar bonds often yield stronger Raman signals compared to their IR counterparts.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| -NH₂ (Amine) | N-H Stretch | 3300 - 3500 | 3300 - 3500 |

| -COOH (Carboxylic Acid) | O-H Stretch | 2500 - 3300 (broad) | Weak |

| -COOH (Carboxylic Acid) | C=O Stretch | 1680 - 1710 | 1680 - 1710 |

| C=C (Alkene & Aromatic) | C=C Stretch | 1600 - 1650 | 1600 - 1650 (strong) |

| Aromatic C-H | C-H Stretch | ~3030 | ~3030 |

| Aromatic C-H | C-H Bending (out-of-plane) | 700 - 900 | Weak |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of the compound is 163.17 g/mol .

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₉H₉NO₂. In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed. Fragmentation of the molecular ion can provide valuable structural clues. Common fragmentation pathways for this molecule would likely involve the loss of small, stable neutral molecules.

Expected fragmentation includes:

Loss of H₂O (18 Da): Dehydration from the carboxylic acid group.

Loss of CO₂ (44 Da): Decarboxylation of the carboxylic acid.

Loss of the carboxyl group (-COOH, 45 Da): Cleavage of the bond between the vinylic carbon and the carboxylic acid.

Cleavage of the aminophenyl group.

The relative abundance of these fragment ions would depend on the ionization technique employed (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides insights into the electronic transitions within this compound. The presence of a conjugated system, extending from the phenyl ring through the acrylic acid double bond to the carbonyl group, results in strong absorption in the ultraviolet region.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

To date, a specific, publicly available crystal structure determination for this compound has not been reported in crystallographic databases. However, the application of single-crystal X-ray diffraction would be the definitive method for establishing its precise solid-state molecular and supramolecular architecture.

This technique would provide a wealth of information, including bond lengths, bond angles, and torsion angles, which would confirm the (Z)-configuration of the olefinic double bond and describe the planarity of the molecule. For instance, in a related compound, (Z)-3-(3-chlorophenyl)-2-phenylacrylic acid, X-ray analysis revealed detailed conformational features. organicchemistrytutor.com

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Hydrogen Bonds | N-H···O, O-H···O, N-H···N |

| π-π Stacking | Phenyl ring interactions |

Note: This table is illustrative and represents the type of data that would be obtained from an X-ray crystallographic study.

Computational Chemistry and Molecular Modeling Studies

In the absence of extensive experimental data, computational chemistry provides a powerful avenue to explore the structural and electronic properties of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Calculations using functionals like B3LYP with an appropriate basis set such as 6-311++G(d,p) can provide valuable insights into the molecule's properties. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the aminophenyl ring, reflecting its electron-donating nature. The LUMO is anticipated to be distributed over the acrylic acid moiety, particularly the C=C double bond and the carbonyl group.

Table 2: Predicted Frontier Molecular Orbital Properties from DFT Calculations

| Property | Predicted Value/Description |

| HOMO Energy | ~ -5.5 to -6.5 eV |

| LUMO Energy | ~ -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 3.0 to 5.0 eV |

| HOMO Localization | Aminophenyl group |

| LUMO Localization | Acrylic acid moiety |

Note: These values are estimations based on typical DFT calculations for similar organic molecules and serve as an illustrative example.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue.

For this compound, the MEP map would likely show a region of high negative potential around the carboxylic acid's oxygen atoms, indicating their susceptibility to electrophilic interaction. Conversely, the hydrogen atoms of the amino group and the carboxylic acid would exhibit positive potential.

Conformational Analysis and Energy Landscape Mapping

The flexibility of this compound arises from the rotation around the single bonds, particularly the C-C bond connecting the phenyl ring and the acrylic acid group, and the C-O bond of the carboxylic acid. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

A potential energy surface scan, varying the relevant dihedral angles, can map the conformational landscape. This analysis would likely reveal several low-energy conformers, with the global minimum corresponding to the most stable three-dimensional structure. For acrylic acid itself, four planar conformations are recognized. researchgate.net The presence of the bulky aminophenyl group in the (Z)-configuration is expected to introduce steric constraints that influence the preferred orientation of the phenyl ring relative to the acrylic acid plane.

Molecular Dynamics (MD) Simulations to Explore Dynamic Behavior in Solution

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations can explore its dynamic behavior in a condensed phase, such as in a solvent. MD simulations track the movements of atoms over time, providing a picture of how the molecule interacts with its environment and its own conformational flexibility.

An MD simulation of this compound in an aqueous solution would reveal the stability of its various conformers in a solvated state. It would also provide detailed information on the hydrogen bonding interactions between the solute and water molecules, shedding light on its solubility and the hydration shell structure. Such simulations are crucial for understanding the behavior of the molecule in a biological context. Studies on other cinnamic acid derivatives have utilized MD simulations to understand their interactions with biological targets. nih.govkoreascience.kr

Prediction of Spectroscopic Parameters from First Principles

First-principles or ab initio quantum chemical calculations have become an indispensable tool for predicting the spectroscopic properties of molecules. These methods, which solve the Schrödinger equation with a given level of approximation, can provide valuable insights into the infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra of this compound, often with a high degree of accuracy.

The most common theoretical framework for these predictions is Density Functional Theory (DFT), particularly using hybrid functionals like B3LYP. This method offers a good balance between computational cost and accuracy. For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed, though at a significantly higher computational expense.

The general procedure involves:

Geometry Optimization: The first step is to find the minimum energy geometry of the this compound molecule in the gas phase or in a simulated solvent environment. This is crucial as spectroscopic parameters are highly dependent on the molecular structure.

Frequency Calculations: Once the optimized geometry is obtained, harmonic vibrational frequencies are calculated. These frequencies correspond to the absorption peaks in the IR spectrum. Scaling factors are often applied to these calculated frequencies to better match experimental data, accounting for anharmonicity and other systematic errors in the theoretical methods.

NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is the most prevalent approach for predicting NMR chemical shifts. The magnetic shielding tensors for each nucleus are calculated, and the chemical shifts are then determined relative to a standard reference compound (e.g., tetramethylsilane, TMS).

Electronic Transition Calculations: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to the absorption bands in the UV-Vis spectrum. This method provides information on the wavelength of maximum absorption (λmax) and the oscillator strength of the transitions.

Table 1: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Wavenumber (cm⁻¹, scaled) | Assignment |

|---|---|---|

| O-H stretch (acid) | ~3450 | Carboxylic acid hydroxyl group |

| N-H stretch (amine) | ~3350, ~3250 | Asymmetric and symmetric amine stretches |

| C=O stretch (acid) | ~1720 | Carbonyl of the carboxylic acid |

| C=C stretch (alkene) | ~1640 | Alkene double bond |

| Aromatic C=C stretch | ~1600, ~1580 | Phenyl ring vibrations |

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl H | ~12.0 | - |

| Vinylic H (α to COOH) | ~6.1 | ~120 |

| Vinylic H (β to COOH) | ~7.5 | ~140 |

| Aromatic H's | ~6.7 - 7.2 | ~115 - 150 |

| Amine H's | ~5.0 | - |

| Carboxyl C | - | ~170 |

Table 3: Hypothetical Predicted UV-Vis Absorption for this compound in Ethanol (B145695)

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| π → π* | ~310 | ~0.8 |

It is important to reiterate that these are illustrative values. A dedicated computational study would be required to generate precise, publishable data for this specific molecule.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. For this compound, theoretical studies can elucidate the mechanisms of reactions such as esterification, amidation, and electrophilic aromatic substitution.

The study of a reaction mechanism using computational methods typically involves the following steps:

Locating Stationary Points: The geometries of the reactants, products, and any intermediates are optimized to find their minimum energy structures.

Transition State Searching: The most critical step is to locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used for this purpose.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the TS structure to confirm that it connects the intended reactants and products.

Energetics Calculation: The energies of all stationary points (reactants, products, intermediates, and transition states) are calculated at a high level of theory to determine the activation energies and reaction enthalpies.

Several types of reactions involving this compound could be fruitfully investigated using these theoretical methods:

Esterification: The reaction of the carboxylic acid group with an alcohol. A theoretical study could compare the acid-catalyzed and base-catalyzed mechanisms, detailing the proton transfer steps and the tetrahedral intermediates.

Amide Bond Formation: The reaction of the carboxylic acid with an amine. Computational analysis could reveal the role of coupling agents and the energetics of the different possible pathways.

Reactions at the Amino Group: The nucleophilicity of the amino group can be studied in reactions such as acylation or alkylation. Theoretical calculations can predict the regioselectivity of these reactions.

Isomerization: The conversion of the (Z)-isomer to the more stable (E)-isomer can be studied computationally. This would involve locating the transition state for rotation around the carbon-carbon double bond, which could be facilitated by photochemical or thermal means.

Table 4: Hypothetical Energy Profile for the Acid-Catalyzed Esterification of this compound with Methanol

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Acid + Methanol) | 0.0 |

| Protonated Carbonyl Intermediate | +5.2 |

| Transition State 1 (Methanol Attack) | +15.8 |

| Tetrahedral Intermediate | -2.1 |

| Transition State 2 (Water Elimination) | +18.3 |

Materials Science Applications and Polymer Chemistry Involving Z 3 3 Aminophenyl Acrylic Acid

Polymerization Strategies Utilizing (Z)-3-(3-Aminophenyl)acrylic acid as a Monomer

The presence of both a polymerizable acrylic acid group and a functional amino group on the phenyl ring makes this compound an intriguing candidate for various polymerization strategies.

Synthesis of Homopolymers from this compound

Currently, there is a notable absence of specific research in publicly accessible scientific literature detailing the homopolymerization of this compound. The synthesis of its homopolymer, poly(this compound), could theoretically be achieved through various polymerization techniques. The inherent structure of the monomer, with its acrylic acid functionality, suggests that methods like free-radical polymerization could be employed. However, the presence of the amino group might necessitate protective group chemistry to prevent side reactions and ensure controlled polymerization. The unique Z-configuration of the monomer is expected to influence the resulting polymer's stereochemistry and, consequently, its physical and chemical properties. Further research is required to establish viable synthetic routes and to characterize the properties of the resulting homopolymer.

Copolymerization with Various Monomers for Functional Polymer Systems

The copolymerization of this compound with other vinyl monomers opens up a vast landscape for creating functional polymer systems with tunable properties. By incorporating this monomer into a polymer chain, its specific functionalities can be imparted to the resulting material. For instance, copolymerization with monomers like acrylamide (B121943) or acrylic acid could lead to the development of novel hydrogels or self-healing materials. mdpi.com The amino group on the phenyl ring can serve as a site for further chemical modifications, allowing for the grafting of other polymer chains or the attachment of specific functional molecules. This approach could be used to create complex polymer architectures, such as graft copolymers or block copolymers, with tailored properties for specific applications. umons.ac.be

Investigation of Polymer Architecture and Chain Conformation

The specific geometry of the (Z)-isomer is anticipated to play a crucial role in defining the architecture and chain conformation of polymers derived from it. The cis-configuration of the double bond could lead to unique chain folding and packing behaviors, influencing the macroscopic properties of the material. Advanced analytical techniques would be essential to investigate the three-dimensional structure of these polymers. Understanding the relationship between the monomer's stereochemistry and the resulting polymer architecture is critical for designing materials with desired characteristics. researchgate.net

Functional Materials Development Based on this compound